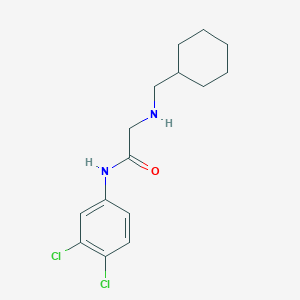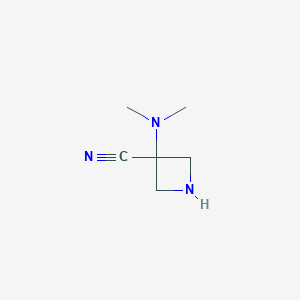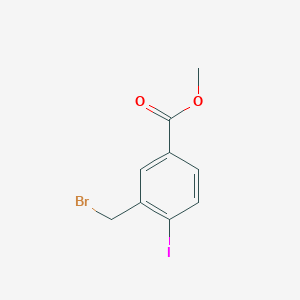amino}azetidine-1-carboxylate CAS No. 1638767-12-0](/img/structure/B13003850.png)
Tert-butyl3-{[(benzyloxy)carbonyl](methyl)amino}azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate is a complex organic compound with a molecular formula of C17H24N2O4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The process includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Azetidine Ring: The protected amino acid undergoes cyclization to form the azetidine ring.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base.
Final Coupling: The final product is obtained by coupling the intermediate with tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate under suitable reaction conditions
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 3-{[(benzyloxy)carbonyl]amino}-3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group.
tert-butyl 3-({[(benzyloxy)carbonyl]amino}methyl)azetidine-1-carboxylate: Similar structure but with a different substitution pattern
Uniqueness
Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1638767-12-0 |
|---|---|
Molecular Formula |
C17H24N2O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 3-[methyl(phenylmethoxycarbonyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-14(11-19)18(4)15(20)22-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3 |
InChI Key |
RBWLSYLQBKTSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



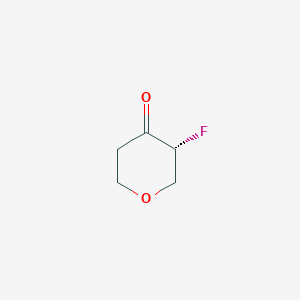

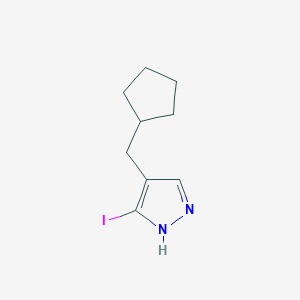
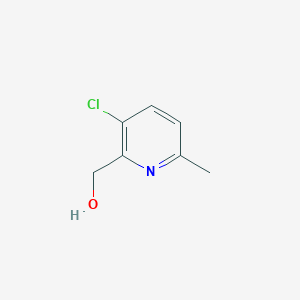
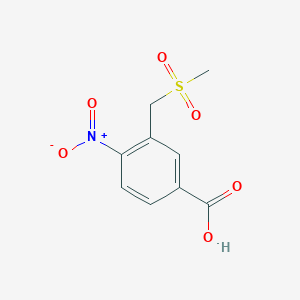
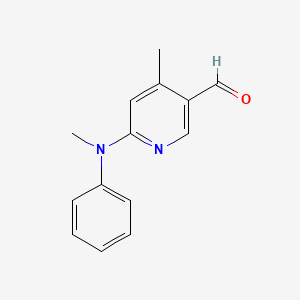

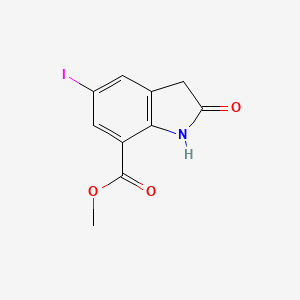

![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)
